1-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Overview
Description
1-(4-Methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperazine ring and a methanesulfonamide group. It is often studied for its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The synthetic route may include:
Formation of the Piperazine Derivative: This step involves the reaction of 4-methylpiperazine with an appropriate alkylating agent to introduce the ethyl group.
Attachment of the Methanesulfonamide Group:
Final Coupling Reaction: The final step is the coupling of the piperazine derivative with 4-methylphenyl group, often achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide can be compared with other similar compounds, such as:
2-Methyl-4-(4-methylpiperazin-1-yl)aniline: This compound shares a similar piperazine structure but differs in the functional groups attached.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another related compound with a similar piperazine ring but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-14-3-5-15(6-4-14)13-21(19,20)16-7-8-18-11-9-17(2)10-12-18/h3-6,16H,7-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOFPFGCXJORHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCN2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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